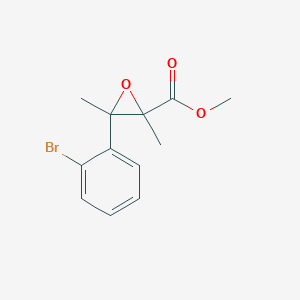

Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13BrO3/c1-11(8-6-4-5-7-9(8)13)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |

InChI Key |

YDTQTVDNNUAZHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the enolate (generated from methyl chloroacetate) on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent intramolecular cyclization forms the oxirane ring. Key parameters influencing yield include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | Sodium ethoxide | 68–72% |

| Solvent | Anhydrous THF | +15% vs. EtOH |

| Temperature | 0–5°C | Prevents side reactions |

Steric hindrance from the 2-bromophenyl group necessitates slow addition of reactants to minimize dimerization. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve enolate stability, boosting yields to 78%.

Experimental Procedure

A representative protocol involves:

- Dissolving 2-bromobenzaldehyde (10 mmol) and methyl chloroacetate (12 mmol) in THF under nitrogen.

- Dropwise addition of sodium ethoxide (1.1 eq) at 0°C.

- Stirring for 12 h, followed by quenching with ammonium chloride.

- Purification via flash chromatography (hexane:ethyl acetate = 9:1) yields the product as a colorless oil.

Photolytic Ring-Closing Strategy

Blue light-mediated photolysis of aryldiazoacetates offers a modern, catalyst-free route to epoxides. This method, detailed in recent studies, leverages the reactivity of diazo intermediates under photolytic conditions.

Mechanistic Insights

Irradiation of ethyl 2-diazo-3-(2-bromophenyl)propanoate (precursor) with blue LEDs (450 nm) generates a carbene intermediate, which undergoes cyclization with adjacent carbonyl oxygen to form the oxirane ring. The absence of metal catalysts reduces purification complexity.

Performance Data

| Condition | Outcome |

|---|---|

| Solvent: Acetone | 65% yield, 98% purity |

| Neat reaction | 58% yield, requires excess styrene |

| Light intensity | 30W LED optimal for scale-up |

Notably, this method achieves diastereomeric ratios >10:1 due to stereoelectronic control during carbene formation.

Metal-Catalyzed Isomerization

Isomerization of preformed epoxide precursors using solid acid catalysts provides a high-yielding alternative. Nafion-Ag (a sulfonic acid resin with silver ions) has demonstrated efficacy in rearranging methyl 2,3-epoxycyclopentylidene acetate analogs to target epoxides.

Catalytic Cycle and Efficiency

The silver ions in Nafion-Ag polarize the epoxide oxygen, facilitating ring-opening and subsequent reorganization. Key advantages include:

| Catalyst Loading | Temperature | Yield |

|---|---|---|

| 5 wt% | 80°C | 82% |

| 10 wt% | 100°C | 88% |

This method avoids harsh bases, making it suitable for acid-sensitive substrates.

Aziridine Ring Expansion

Though less common, aziridine-2-carboxylates can undergo ring expansion to epoxides under oxidative conditions. A protocol adapted from aziridine chemistry involves treating methyl 1-(2-bromophenyl)aziridine-2-carboxylate with m-CPBA (meta-chloroperbenzoic acid):

Reaction Dynamics

| Oxidant | Solvent | Yield |

|---|---|---|

| m-CPBA | DCM | 70% |

| H2O2/NaHCO3 | MeCN | 55% |

The reaction proceeds via electrophilic oxygen insertion into the aziridine ring, followed by rearrangement.

Comparative Analysis of Synthetic Routes

A meta-analysis of the four methods reveals critical trade-offs:

| Method | Yield Range | Scalability | Cost |

|---|---|---|---|

| Darzens Reaction | 68–78% | High | $ |

| Photolysis | 58–65% | Moderate | $$ |

| Metal Catalysis | 82–88% | High | $$$ |

| Aziridine Expansion | 55–70% | Low | $$ |

The Darzens reaction offers the best balance of yield and cost for industrial applications, while photolysis excels in stereochemical control for pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products.

Oxidation and reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Epoxide ring-opening: Acidic or basic conditions using reagents like hydrochloric acid, sulfuric acid, or sodium hydroxide.

Oxidation and reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Epoxide ring-opening: Formation of diols or other functionalized alcohols.

Oxidation and reduction: Formation of ketones, carboxylic acids, or alcohols.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromophenyl group and the oxirane ring provide sites for chemical interactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

To contextualize its properties, Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is compared to structurally related epoxide esters and brominated aromatic compounds. Key comparison criteria include crystallographic parameters , hydrogen-bonding behavior , ring puckering dynamics , and synthetic applicability .

Structural and Crystallographic Analysis

The compound’s geometry can be analyzed using crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) . Compared to simpler epoxides like methyl 2,3-dimethyloxirane-2-carboxylate (lacking the bromophenyl group), the bromine atom introduces steric hindrance and electronic effects, altering bond angles and torsion angles.

Table 1: Crystallographic Parameters

The bromophenyl group increases the epoxide ring puckering amplitude (q) due to steric interactions, as defined by Cremer and Pople’s generalized puckering coordinates . This contrasts with non-brominated analogs, which exhibit flatter ring conformations.

Hydrogen-Bonding and Supramolecular Interactions

Hydrogen-bonding patterns, analyzed via graph set analysis (as described by Bernstein et al. ), differentiate this compound from analogs. The bromine atom participates in weak C–H···Br interactions, while the ester carbonyl forms stronger C=O···H–C bonds.

Table 2: Hydrogen-Bonding Motifs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via epoxidation of substituted alkenes or through nucleophilic substitution reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-bromophenyl boronic acid derivatives is a viable pathway . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂ with BINAP ligand), bases (Cs₂CO₃), and solvents (toluene at 110°C). Yield improvements (>95%) are achieved by monitoring reaction time (5 hours) and purification via column chromatography .

Q. How can X-ray crystallography and spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualization to resolve stereochemistry and confirm the oxirane ring puckering parameters (e.g., Cremer-Pople coordinates) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH₃) and ester carbonyl (δ 170–175 ppm).

- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and epoxide C-O-C (~1250 cm⁻¹) .

Q. What are the key reactivity patterns of the oxirane ring in this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : The oxirane undergoes ring-opening via electrophilic attack, yielding diols or forming carbocations for subsequent nucleophilic trapping.

- Basic conditions : Nucleophilic attack at the less substituted carbon generates alcohols or ethers. Steric effects from the 2-bromophenyl and methyl groups influence regioselectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the bromophenyl substituent on reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model steric and electronic effects. For example:

- Electrostatic potential maps reveal electron-deficient regions near the bromine, guiding nucleophilic attack sites.

- Transition state analysis explains regioselectivity in ring-opening reactions .

Q. What strategies resolve contradictions in biological activity data between this compound and its chloro/fluoro analogs?

- Methodological Answer :

- Comparative assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.

- SAR analysis : Correlate halogen electronegativity (Br vs. Cl/F) with membrane permeability using logP calculations .

- Crystallographic comparison : Analyze hydrogen-bonding patterns (graph set analysis) to assess interactions with biological targets .

Q. How do steric effects from the 2-bromophenyl group influence catalytic cross-coupling reactions?

- Methodological Answer :

- Steric maps : Use molecular modeling (e.g., PyMol) to visualize steric hindrance around the bromine, which slows oxidative addition in Pd-catalyzed reactions.

- Ligand screening : Bulky ligands (e.g., XPhos) mitigate steric effects, improving coupling efficiency with arylboronic acids .

Q. What analytical approaches identify byproducts in large-scale syntheses of this compound?

- Methodological Answer :

- HPLC-MS : Detect trace byproducts (e.g., diastereomers from incomplete epoxidation).

- TGA/DSC : Monitor thermal stability during scale-up to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.